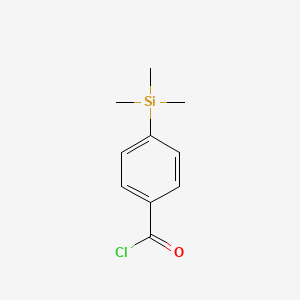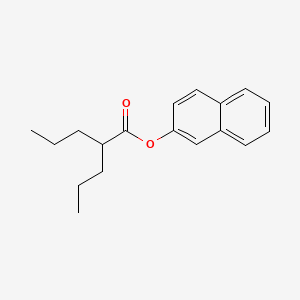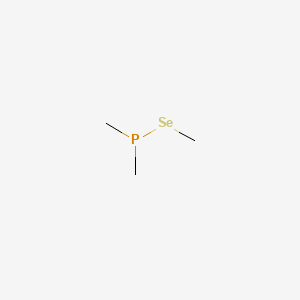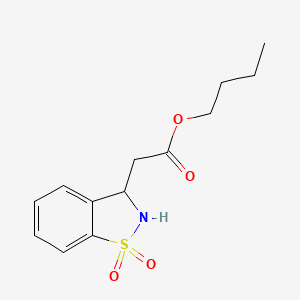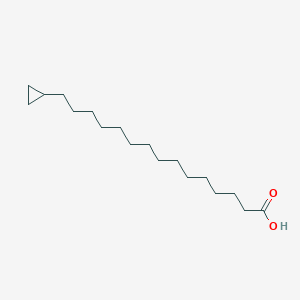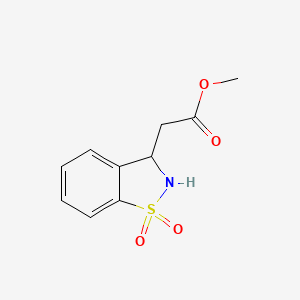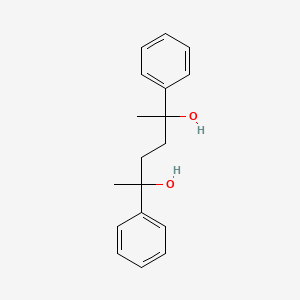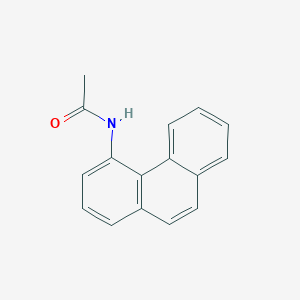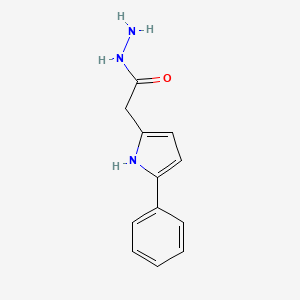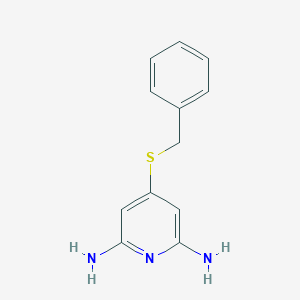
4-(Benzylsulfanyl)pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylsulfanyl)pyridine-2,6-diamine is an organic compound that features a pyridine ring substituted with benzylsulfanyl and diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)pyridine-2,6-diamine typically involves the nucleophilic substitution of a pyridine derivative. One common method starts with 4-chloropyridine-2,6-diamine, which undergoes a substitution reaction with benzyl thiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or DMSO are typically employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylsulfanyl)pyridine-2,6-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent or non-covalent interactions with active sites, while the pyridine ring can participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: A simpler analog without the benzylsulfanyl group.
4-(Substituted benzylsulfanyl)pyridine-2-carboxamides: Compounds with similar structures but different functional groups.
(S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: A compound with a similar diamine functionality but a different core structure.
Uniqueness
4-(Benzylsulfanyl)pyridine-2,6-diamine is unique due to the presence of both benzylsulfanyl and diamine groups on the pyridine ring
Properties
CAS No. |
18960-92-4 |
|---|---|
Molecular Formula |
C12H13N3S |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
4-benzylsulfanylpyridine-2,6-diamine |
InChI |
InChI=1S/C12H13N3S/c13-11-6-10(7-12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H4,13,14,15) |
InChI Key |
LTFCNVVIFOJGMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=NC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


